molecular formula C7H7FO4S2 B13249698 4-Methanesulfonylbenzene-1-sulfonyl fluoride

4-Methanesulfonylbenzene-1-sulfonyl fluoride

Cat. No.: B13249698
M. Wt: 238.3 g/mol
InChI Key: JNTROPSGOOMFEO-UHFFFAOYSA-N
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Description

4-Methanesulfonylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H7FO4S2. It is known for its unique stability-reactivity balance, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H7FO4S2

Molecular Weight

238.3 g/mol

IUPAC Name

4-methylsulfonylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H7FO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3

InChI Key

JNTROPSGOOMFEO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Methanesulfonylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can react with active-site amino acids in proteins, leading to the inactivation of enzymes . This property makes it valuable as a covalent probe and a potential therapeutic agent .

Biological Activity

4-Methanesulfonylbenzene-1-sulfonyl fluoride (CAS No. 1369022-02-5) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Methanesulfonylbenzene-1-sulfonyl fluoride features a benzene ring with two sulfonyl groups: one methanesulfonyl and one sulfonyl fluoride. This structure imparts significant electrophilic properties, making it capable of covalently modifying specific amino acid residues in proteins, particularly serines and cysteines.

Mechanisms of Biological Activity

The biological activity of 4-Methanesulfonylbenzene-1-sulfonyl fluoride is primarily attributed to its ability to act as a covalent inhibitor . Sulfonyl fluorides are recognized for their capability to selectively engage with nucleophilic sites in enzymes, leading to irreversible inhibition. This mechanism allows for the investigation of enzyme functions and interactions, making them valuable tools in drug discovery.

Key Mechanisms:

  • Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic amino acids in proteins, forming stable covalent bonds.
  • Enzyme Inhibition : It can inhibit various enzymes by modifying active site residues, which is crucial for understanding enzyme kinetics and pathways.

Biological Applications

Research has demonstrated that 4-Methanesulfonylbenzene-1-sulfonyl fluoride can be utilized in various biological applications, including:

  • Chemical Probes : Used to study enzyme mechanisms and interactions through activity-based protein profiling.
  • Drug Development : Potential as a lead compound for developing inhibitors targeting serine hydrolases and other enzymes.

Research Findings

Recent studies have highlighted the efficacy of sulfonyl fluorides in modulating enzyme activity. Notably, they have been employed to explore the structure-activity relationships (SAR) of various enzyme inhibitors.

Case Studies:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
    • A study demonstrated that sulfonyl fluoride analogs effectively inhibit FAAH, an enzyme involved in endocannabinoid metabolism. The most potent analog exhibited an IC50 value of 5 nM against FAAH, showcasing high selectivity over other serine hydrolases .
  • Cereblon Modulators :
    • Another investigation focused on developing sulfonyl fluoride probes to engage cereblon (CRBN), an E3 ubiquitin ligase. These probes revealed insights into binding mechanisms and potential therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to 4-Methanesulfonylbenzene-1-sulfonyl fluoride:

Compound NameBiological ActivityUnique Features
4-Methanesulfonylbenzene-1-sulfonyl fluoride Covalent inhibitor of serine hydrolasesSelective modification of active site residues
Hexadecyl sulfonylfluoride (AM374) Potent FAAH inhibitorDemonstrated in vivo efficacy
Sulfamoyl Fluorides Modulators for various targetsVersatile applications in chemical biology

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